molecular formula C16H10ClFN2O B262889 2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide

2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide

Cat. No. B262889
M. Wt: 300.71 g/mol
InChI Key: UIQMQZZYSIHKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinoline-based compounds and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and infectious agents. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of various kinases and signaling pathways that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells. Additionally, this compound has been found to modulate the immune response and enhance the activity of immune cells, such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide in lab experiments include its potent antitumor and antimicrobial activity, its ability to induce apoptosis in cancer cells, and its ability to modulate the immune response. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on 2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide. One of the directions is to explore its potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail and to identify its molecular targets. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide has been achieved using various methods. One of the commonly used methods involves the reaction of 2-chloro-4-fluoroaniline with 8-hydroxyquinoline in the presence of a suitable solvent and reagent. This reaction results in the formation of 2-chloro-4-fluoro-N-(quinolin-8-yl)aniline, which is further reacted with benzoyl chloride to obtain the final product, 2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide.

Scientific Research Applications

2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also shown promising results in the treatment of infectious diseases caused by bacteria and viruses.

properties

Product Name

2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide

Molecular Formula

C16H10ClFN2O

Molecular Weight

300.71 g/mol

IUPAC Name

2-chloro-4-fluoro-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C16H10ClFN2O/c17-13-9-11(18)6-7-12(13)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21)

InChI Key

UIQMQZZYSIHKNT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)F)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)F)Cl)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.